CYP2E1 Inhibition: 5,7-Dichloro Substitution Yields Negligible Interaction vs. Chlorzoxazone's Substrate Activity
5,7-Dichlorobenzo[d]oxazol-2(3H)-one exhibits minimal inhibition of CYP2E1 (IC50 >20 μM) in human liver microsomes [1]. In contrast, the mono‑chlorinated analog chlorzoxazone (5-chlorobenzoxazolone) is a well‑established CYP2E1 substrate, commonly used as a probe drug for this isoform [2]. This stark difference in metabolic enzyme interaction—from substrate to negligible inhibitor—highlights that the 5,7-dichloro substitution pattern profoundly alters CYP2E1 binding.
| Evidence Dimension | CYP2E1 inhibition |
|---|---|
| Target Compound Data | IC50 >20,000 nM (>20 μM) |
| Comparator Or Baseline | Chlorzoxazone: Known CYP2E1 substrate (Km ~40 μM) |
| Quantified Difference | Target compound shows negligible inhibition (>20 μM IC50) vs. comparator's established substrate activity |
| Conditions | Human liver microsomes, 20 min incubation, LC-MS analysis |
Why This Matters
For studies requiring a CYP2E1‑inert benzoxazolone scaffold (e.g., to avoid confounding metabolic interactions), 5,7-dichlorobenzo[d]oxazol-2(3H)-one offers a defined, low‑interference profile, whereas chlorzoxazone cannot serve this role.
- [1] BindingDB. BDBM50438845 (CHEMBL2413882). Inhibition of CYP2E1 in human liver microsomes. Accessed 2025. View Source
- [2] DrugBank. Chlorzoxazone. Accessed 2025. View Source
